molecular formula C8H14 B14666709 Cyclopropane, (2,2-dimethylpropylidene)- CAS No. 39647-71-7

Cyclopropane, (2,2-dimethylpropylidene)-

Cat. No.: B14666709
CAS No.: 39647-71-7
M. Wt: 110.20 g/mol
InChI Key: JLDHRUIYQYFHAN-UHFFFAOYSA-N
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Description

Cyclopropane, (2,2-dimethylpropylidene)-, is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclopropane, characterized by the presence of a 2,2-dimethylpropylidene group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, (2,2-dimethylpropylidene)-, typically involves the reaction of alkenes with carbenes. One common method is the addition of carbenes to alkenes, which results in the formation of cyclopropane rings. For instance, the reaction of diazomethane with alkenes can produce cyclopropane derivatives . The reaction conditions often involve the use of light, heat, or catalysts such as copper to facilitate the formation of carbenes .

Industrial Production Methods

Industrial production of cyclopropane derivatives, including (2,2-dimethylpropylidene)-cyclopropane, may involve large-scale reactions using similar principles as laboratory synthesis. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity. Specific details on industrial production methods for this compound are not widely documented, but they likely follow the general principles of carbene chemistry and cyclopropane synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, (2,2-dimethylpropylidene)-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .

Scientific Research Applications

Cyclopropane, (2,2-dimethylpropylidene)-, has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.

    Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Medicine: Research into its potential medicinal properties is ongoing, with some derivatives showing promise as therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which cyclopropane, (2,2-dimethylpropylidene)-, exerts its effects involves the formation of highly reactive intermediates, such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of cyclopropane rings. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclopropane, (2,2-dimethylpropylidene)-, include other cyclopropane derivatives and compounds with similar structural features, such as:

  • Cyclopropane
  • Cyclobutane
  • Cyclopentane

Uniqueness

What sets cyclopropane, (2,2-dimethylpropylidene)-, apart is its unique structural feature of having a 2,2-dimethylpropylidene group attached to the cyclopropane ring.

Properties

CAS No.

39647-71-7

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

2,2-dimethylpropylidenecyclopropane

InChI

InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h6H,4-5H2,1-3H3

InChI Key

JLDHRUIYQYFHAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C1CC1

Origin of Product

United States

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